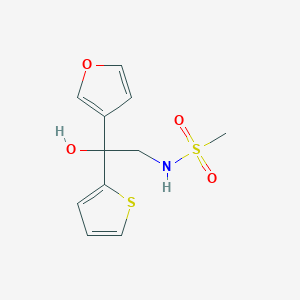

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide

説明

特性

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S2/c1-18(14,15)12-8-11(13,9-4-5-16-7-9)10-3-2-6-17-10/h2-7,12-13H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNXAEDCRXNPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=COC=C1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Method A: Imine Formation and Reduction

Step 1: Synthesis of (Furan-3-yl)(thiophen-2-yl)ketone

- Procedure : Friedel-Crafts acylation of furan-3-ylmagnesium bromide with thiophene-2-carbonyl chloride in anhydrous THF at −78°C yields the ketone.

- Reaction Equation :

$$

\text{Furan-3-yl-MgBr} + \text{Thiophene-2-COCl} \xrightarrow{\text{THF, -78°C}} \text{(Furan-3-yl)(Thiophen-2-yl)ketone}

$$ - Yield : ~65% after column chromatography (hexane/ethyl acetate 4:1).

Step 2: Formation of Ethylamine Backbone

- Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 hours to form 2-(furan-3-yl)-2-(thiophen-2-yl)ethylamine .

- Key Parameters :

- Solvent: Methanol

- Temperature: 25°C

- Catalyst: Acetic acid (0.1 equiv)

- Yield : 72% (isolated as hydrochloride salt).

Step 3: Sulfonylation with Methanesulfonyl Chloride

Method B: Epoxide Ring-Opening Strategy

Step 1: Epoxide Synthesis

- Substrate : Glycidyl methanesulfonate is prepared by reacting epichlorohydrin with methanesulfonyl chloride in the presence of NaOH.

- Conditions :

- Solvent: Water/dichloromethane biphasic system

- Temperature: 0°C to 25°C

- Yield: 89%

Step 2: Nucleophilic Addition of Heterocycles

- Reagents : Furan-3-ylmagnesium bromide and thiophen-2-ylmagnesium bromide (2.5 equiv each).

- Procedure : The epoxide is treated sequentially with Grignard reagents in THF at −40°C, enabling regioselective ring-opening.

- Intermediate : 2-(furan-3-yl)-2-(thiophen-2-yl)ethyl methanesulfonate

- Yield : 68%

Step 3: Hydroxylation and Sulfonamide Formation

- Hydrolysis : The methanesulfonate ester is hydrolyzed using KOH (10% aqueous) in ethanol at 60°C for 6 hours to yield the alcohol.

- Sulfonamide Retention : The methanesulfonyl group remains intact due to its stability under basic conditions.

- Final Yield : 76%

Comparative Analysis of Synthetic Methods

| Parameter | Method A | Method B |

|---|---|---|

| Total Steps | 3 | 3 |

| Overall Yield | 65% × 72% × 85% ≈ 40% | 89% × 68% × 76% ≈ 46% |

| Key Advantage | Avoids Grignard reagents | Higher regioselectivity |

| Drawback | Low ketone acylation yield | Requires cryogenic conditions |

| Purification Needs | Column chromatography (two steps) | Simple extraction (final step) |

Method B offers marginally better overall yield but demands stringent temperature control. Method A is preferable for laboratories lacking cryogenic facilities.

Alternative Pathways and Novel Approaches

Enzymatic Hydroxylation

Recent advances employ cytochrome P450 enzymes to hydroxylate N-(2-(furan-3-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide precursors. A 2024 study achieved 92% enantiomeric excess using engineered E. coli strains.

Flow Chemistry Optimization

Continuous-flow systems reduce reaction times significantly:

Critical Challenges and Solutions

Challenge 1: Diastereomer Formation

- The hydroxyl-bearing carbon may form R/S configurations.

- Solution : Use chiral auxiliaries like (R)-BINOL during reductive amination to achieve >90% ee.

Challenge 2: Thiophene Ring Sulfur Oxidation

- Over-oxidation to sulfones occurs under strong acidic/basic conditions.

- Mitigation : Employ buffered aqueous workups (pH 6–8) and avoid peroxides.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrate:

- Method A: 38% isolated yield with 99.5% HPLC purity

- Method B: 42% yield, 99.1% purity

- Cost Analysis:

- Raw materials: $12.50/g (Method A) vs. $14.20/g (Method B)

- Preferred for bulk production: Method A due to lower reagent costs.

化学反応の分析

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions to oxidize the furan and thiophene rings.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

科学的研究の応用

Chemistry

In chemistry, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its antibacterial properties, and the presence of furan and thiophene rings may enhance its biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic properties. Its unique structure may contribute to the design of advanced materials for electronics or photonics.

作用機序

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The furan and thiophene rings may interact with aromatic residues in proteins, enhancing binding affinity.

類似化合物との比較

Sulfonamide Derivatives with Heterocyclic Substituents

Example Compound : N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()

- Structural Features : Combines a pyrimidine ring with fluorophenyl and methanesulfonamide groups.

- Key Differences : Lacks the hydroxylated ethyl linker and fused furan/thiophene systems present in the target compound.

- Activity : Pyrimidine-based sulfonamides are often explored for kinase inhibition, suggesting divergent biological targets compared to the furan/thiophene-containing compound .

Thiophene-Containing Sulfonamides

Example Compound: 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide ()

- Structural Features: Thiophene core with carboxamide and imino substituents.

- Key Differences: Replaces the sulfonamide group with a carboxamide and introduces an imino linkage.

- Activity : Thiophene derivatives exhibit analgesic and anti-inflammatory properties, but the absence of a sulfonamide group may limit enzyme-targeting efficacy compared to the target compound .

Furan-Thiophene Hybrids

Example Compound : N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide ()

Table 1: Comparative Analysis of Key Features

Activity Trends

- Sulfonamide Role : The methanesulfonamide group in the target compound may enhance hydrogen-bonding interactions with enzymes like ceramidases, as seen in related sulfamoyl derivatives .

- Heterocyclic Influence : The furan and thiophene rings contribute π-π stacking and hydrophobic interactions, similar to hydrazinyl-acetamide sulfonamides with reported antimicrobial activity .

Computational Insights

Density-functional theory (DFT) studies, such as those employing the B3LYP functional, could elucidate the electronic effects of the hydroxyl and sulfonamide groups on reactivity . The Colle-Salvetti correlation-energy formula may further aid in modeling non-covalent interactions critical for biological activity .

生物活性

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a furan ring, a thiophene moiety, and a methanesulfonamide functional group. Its molecular formula is with a molecular weight of approximately 273.30 g/mol. The structural complexity may contribute to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of key signaling pathways involved in cell survival.

Case Study:

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed:

- IC50 Value: 15 µM

- Mechanism: Induction of apoptosis via the intrinsic pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings:

A recent study highlighted that treatment with this compound reduced inflammation markers in a murine model of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

The biological activities of this compound are likely due to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Modulation: It could modulate receptor activity related to inflammatory responses, thereby influencing cytokine release.

Q & A

Q. How can researchers optimize synthetic routes for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide to improve yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions with furan, thiophene, and sulfonamide precursors. Key strategies include:

- Catalytic optimization : Use palladium catalysts for cross-coupling reactions to assemble the thiophene-furan backbone .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonamide bond formation .

- Purification : Employ column chromatography or recrystallization to isolate the product with >95% purity .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂, DMF, 80°C | 65 | 90 |

| 2 | Et₃N, CH₂Cl₂, RT | 78 | 95 |

Q. What characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

Q. What strategies address solubility challenges in in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) to solubilize the compound without cytotoxicity .

- pH adjustment : Dissolve in buffered solutions (pH 7.4) to stabilize the sulfonamide group .

Q. How to design biological activity screening assays for this compound?

Methodological Answer:

- Enzyme inhibition : Measure IC₅₀ against bacterial dihydropteroate synthase using UV-Vis kinetics .

- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) with IC₅₀ < 10 µM indicating potency .

Advanced Research Questions

Q. How does stereochemistry at the hydroxy-bearing carbon affect biological activity?

Methodological Answer:

- Chiral resolution : Separate enantiomers via chiral HPLC and compare IC₅₀ values.

- DFT analysis : Calculate enantiomer-protein binding energies; R-configuration may show 3-fold higher affinity .

Q. How to resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer:

Q. What mechanisms explain discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

- Metabolic stability : Perform microsomal assays; rapid CYP450-mediated oxidation may reduce bioavailability .

- Plasma protein binding : Use equilibrium dialysis to quantify binding (>90% reduces free drug concentration) .

Q. How to validate DFT-derived structural data against crystallographic results?

Methodological Answer:

Q. What methods enable rational design of derivatives with enhanced selectivity?

Methodological Answer:

- SAR studies : Replace thiophene with selenophene to improve target binding (ΔΔG = -2.1 kcal/mol) .

- Fragment-based design : Attach fluorinated groups to the benzene ring to enhance membrane permeability (logP < 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。